molecular formula C24H26N2O2 B12627794 N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide CAS No. 918343-78-9

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide

Katalognummer: B12627794
CAS-Nummer: 918343-78-9
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: APCWNDCHERIRMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a tert-butylphenoxy group and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-tert-butylphenol with 3-bromopyridine under basic conditions to form 2-(2-tert-butylphenoxy)pyridine. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
  • 1-(2-(2-tert-Butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Uniqueness

N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide stands out due to its unique combination of a tert-butylphenoxy group and a phenylpropanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

918343-78-9

Molekularformel

C24H26N2O2

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C24H26N2O2/c1-24(2,3)19-12-7-8-14-21(19)28-23-20(13-9-17-25-23)26-22(27)16-15-18-10-5-4-6-11-18/h4-14,17H,15-16H2,1-3H3,(H,26,27)

InChI-Schlüssel

APCWNDCHERIRMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.